(4-Iodobuta-2,3-dien-2-yl)cyclopropane

Description

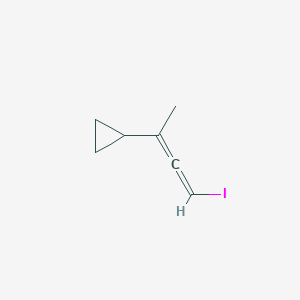

(4-Iodobuta-2,3-dien-2-yl)cyclopropane is a cyclopropane derivative featuring a conjugated allene (buta-2,3-dienyl) system substituted with an iodine atom at the 4-position. The cyclopropane ring introduces significant strain, which influences its reactivity and stability, while the iodinated allene moiety contributes to unique electronic and steric properties.

Properties

CAS No. |

56209-51-9 |

|---|---|

Molecular Formula |

C7H9I |

Molecular Weight |

220.05 g/mol |

InChI |

InChI=1S/C7H9I/c1-6(4-5-8)7-2-3-7/h5,7H,2-3H2,1H3 |

InChI Key |

FVJYKPBRFVVWQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CI)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobuta-2,3-dien-2-yl)cyclopropane can be achieved through various methods. One common approach involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with alkyl iodides . The reaction conditions typically involve the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Iodobuta-2,3-dien-2-yl)cyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include azido, cyano, and other substituted cyclopropane derivatives.

Oxidation Reactions: Products include epoxides and other oxidized cyclopropane derivatives.

Reduction Reactions: Products include various reduced cyclopropane derivatives.

Scientific Research Applications

(4-Iodobuta-2,3-dien-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Iodobuta-2,3-dien-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and iodobuta-2,3-dien-2-yl group. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ring strain in the cyclopropane ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Cores

Cyclopropane-containing compounds are widely studied for their pharmacological and material properties. Below is a comparison of key structural analogues:

Key Differences :

- Electronic Effects : The iodine atom in the target compound enhances electrophilicity and polarizability compared to chlorophenyl or piperidine groups in analogues like (+)-MR200 or BD 1006. This may favor nucleophilic substitution or cross-coupling reactions.

- Steric Profile : The conjugated allene system introduces linear geometry, reducing steric hindrance compared to bulky aromatic substituents in BD 1008 or AC 927.

- Strain and Stability : Cyclopropane strain is mitigated in (+)-MR200 and AC 927 by flexible substituents, whereas the target compound’s rigid allene may exacerbate strain .

Computational Modeling Insights

Force field parameterization studies for cyclopropane derivatives (e.g., OPLS-AA) highlight challenges in modeling cyclopropane’s conformational behavior. The target compound’s allene system likely exacerbates deviations from ideal bond angles (e.g., cyclopropane C–C–C angles ~60° vs. allene C=C=C angles ~180°). Simulations of similar cyclopropane derivatives show improved accuracy when angle parameters are optimized using quantum mechanics data, suggesting that the target compound’s dynamics may require specialized force field adjustments .

Pharmacological Analogues

While the target compound lacks direct pharmacological data, structurally related cyclopropane derivatives exhibit bioactivity:

- (+)-3-PPP : A piperidinyl cyclopropane derivative with dopaminergic activity, contrasting with the target compound’s lack of nitrogen-based pharmacophores .

- N-(Trans-4-hydroxycyclohexyl)-6-phenylhexanamide analogues : Cyclopropane variants in this class (patented in 2024) prioritize cyclohexyl and phenyl groups for receptor binding, unlike the target compound’s iodine-allene system .

Mechanistic Implications :

- The iodine atom may serve as a leaving group in prodrug designs, whereas chlorophenyl or piperidine groups in analogues like BD 1047 mediate receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.